

exploring the cellular pathways affected by Hdac6-IN-17

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Compound of Interest

Compound Name: *Hdac6-IN-17*

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The Cellular Impact of Hdac6-IN-17: A Technical Guide

An In-depth Exploration of a Selective HDAC6 Inhibitor for Researchers and Drug Development Professionals

Hdac6-IN-17 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic enzyme implicated in a diverse range of cellular processes. This technical guide provides a comprehensive overview of the cellular pathways affected by **Hdac6-IN-17**, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Quantitative Data Summary

The inhibitory activity and anti-proliferative effects of **Hdac6-IN-17** and its analogs have been characterized across various assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of **Hdac6-IN-17**

Target	IC50 (nM)
HDAC6	150
HDAC8	1400
HDAC4	2300

Data from in vitro enzymatic assays demonstrating the potency and selectivity of **Hdac6-IN-17**.
[1]

Table 2: Anti-proliferative Activity of **Hdac6-IN-17** Analog (Compound 5c)

Cell Line	Cancer Type	IC50 (μM)
HCT116	Colon Carcinoma	> 50
MCF-7	Breast Adenocarcinoma	13.7
B16	Melanoma	30.2

Anti-proliferative activity of a closely related analog of **Hdac6-IN-17**, compound 5c, in various cancer cell lines.[1]

Core Cellular Pathways and Mechanisms of Action

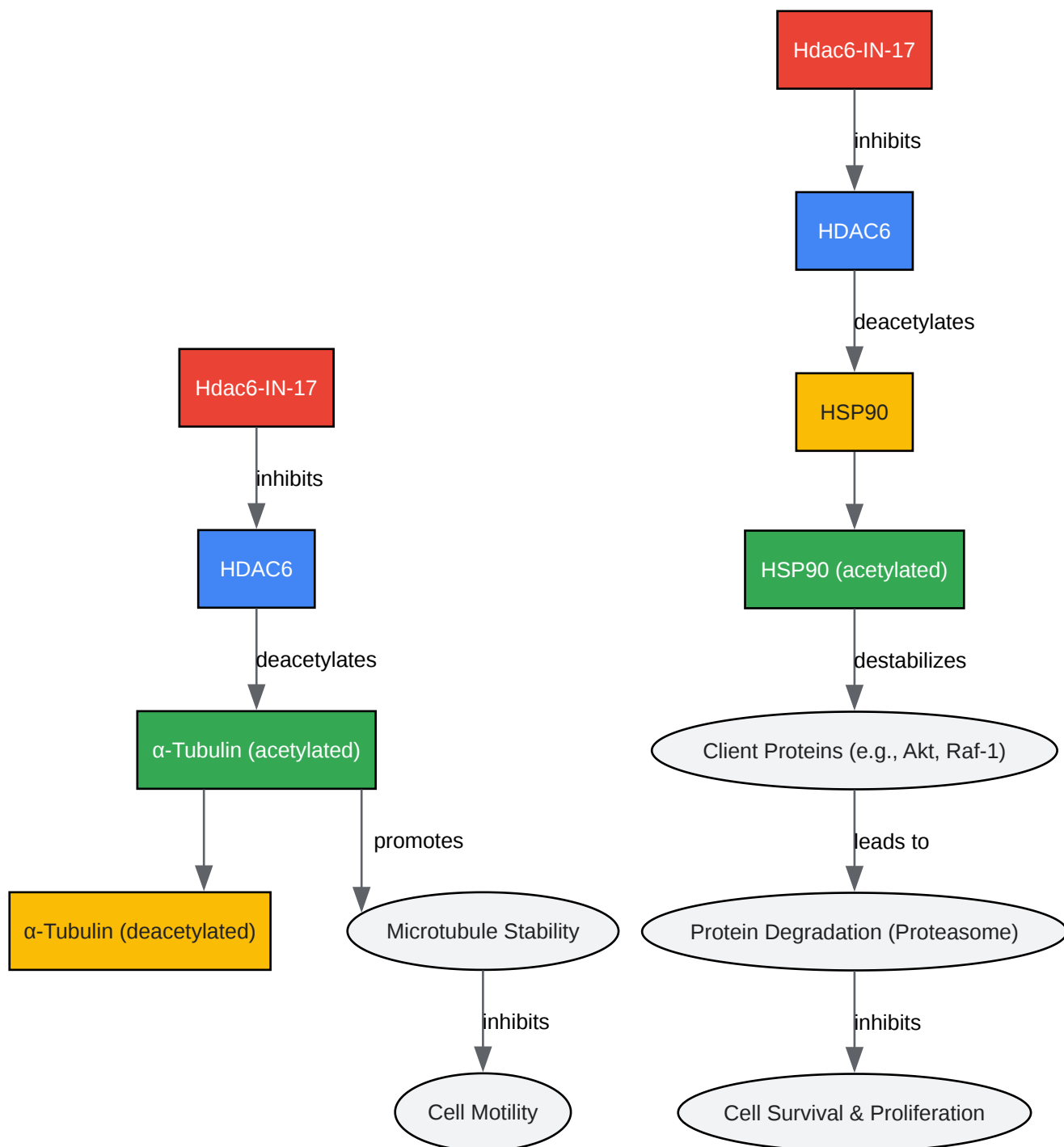
Inhibition of HDAC6 by **Hdac6-IN-17** leads to the hyperacetylation of its key non-histone substrates, triggering a cascade of downstream cellular effects. The primary targets and the resulting pathway modulations are detailed below.

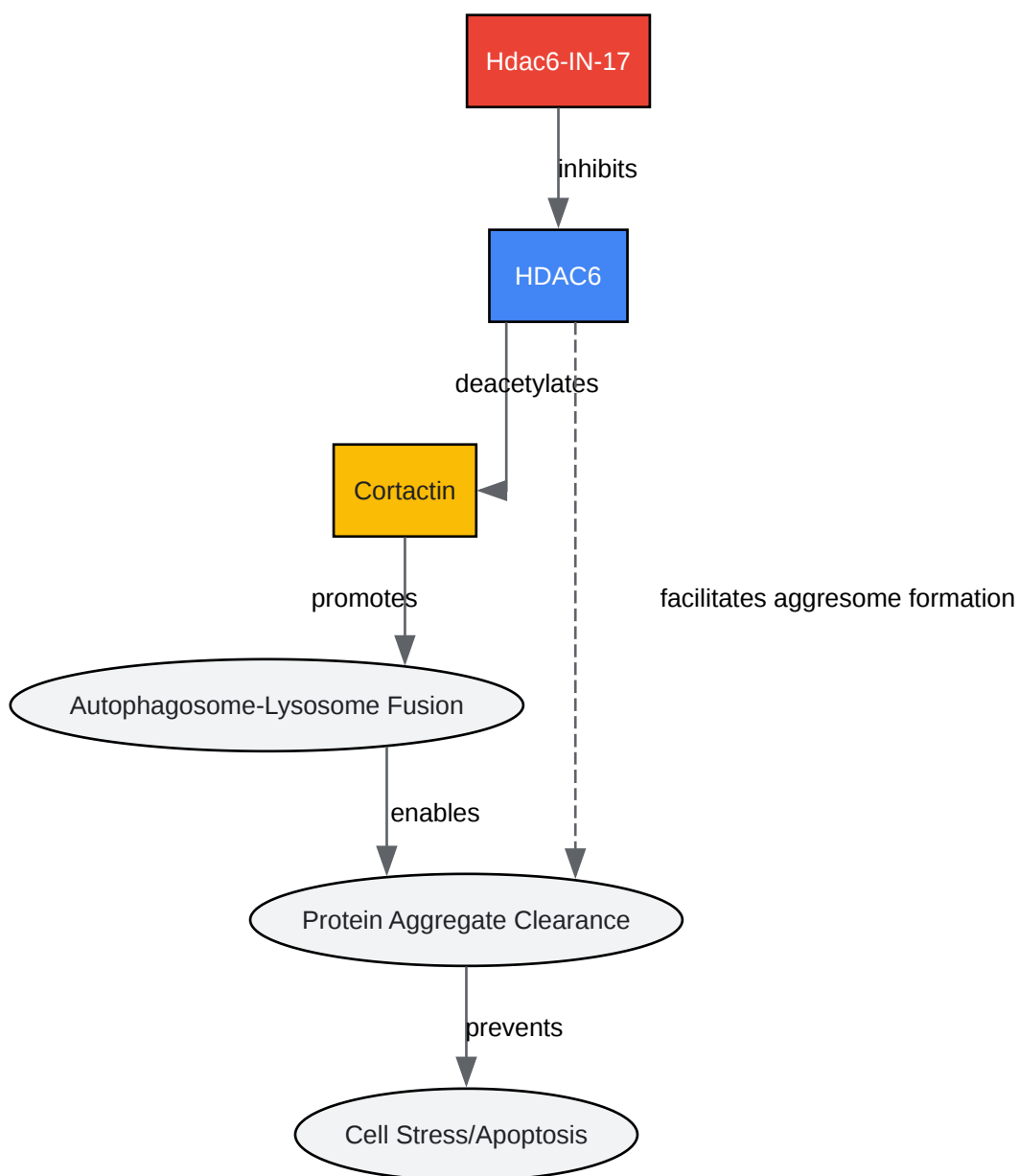
Cytoskeletal Dynamics and Cell Motility

A primary substrate of HDAC6 is α -tubulin.[2][3][4] Deacetylation of α -tubulin by HDAC6 is crucial for microtubule stability and dynamics. Inhibition of HDAC6 by **Hdac6-IN-17** leads to the accumulation of acetylated α -tubulin, which in turn affects microtubule-dependent processes.[1]

- Mechanism: Increased tubulin acetylation enhances microtubule stability. This alteration of the microtubule network can impair cell motility and migration, processes that are often dysregulated in cancer metastasis.[5][6][7][8]

- **Signaling Pathway:** The inhibition of HDAC6 directly impacts the acetylation status of tubulin, a core component of the cytoskeleton.





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